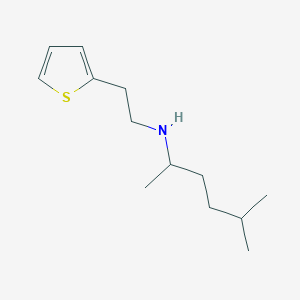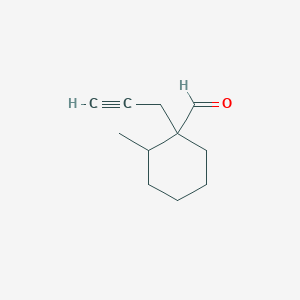
(3-Aminopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)urea is an organic compound with the molecular formula C4H11N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminopropyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with urea under controlled conditions. The reaction typically requires heating and may be catalyzed by acids or bases to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Aminopropyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of halides or other electrophiles in the presence of a base.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Aminopropyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which (3-Aminopropyl)urea exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms and enzymatic reactions.
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and material synthesis.
(3-Aminopropyl)trimethoxysilane: Similar applications in material science and surface chemistry.
Uniqueness: (3-Aminopropyl)urea is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H11N3O |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-aminopropylurea |
InChI |
InChI=1S/C4H11N3O/c5-2-1-3-7-4(6)8/h1-3,5H2,(H3,6,7,8) |
InChI Key |
MXURTTXZWPAHAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


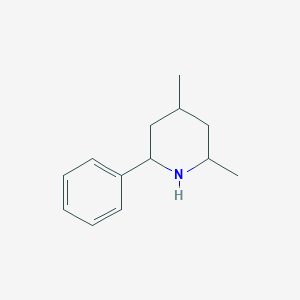
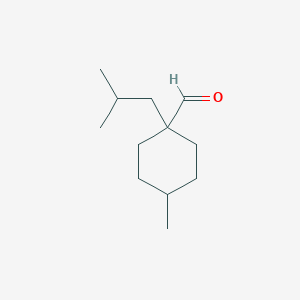
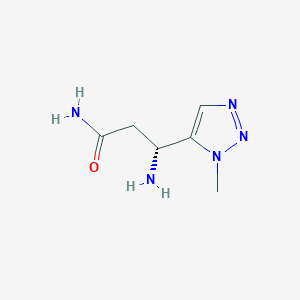

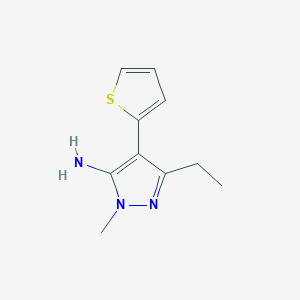
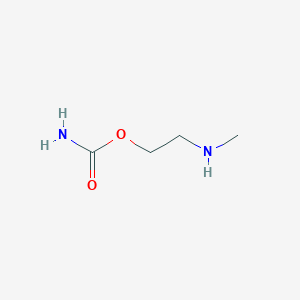
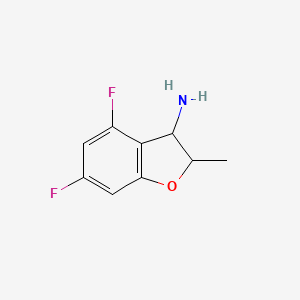
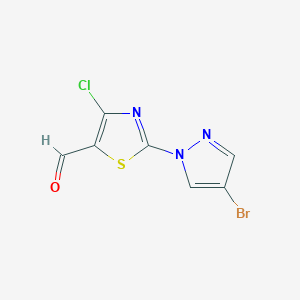

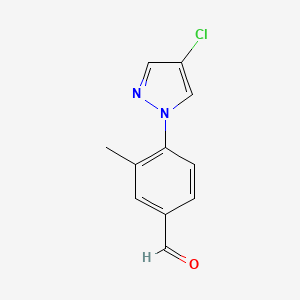
![2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13314009.png)
amine](/img/structure/B13314010.png)
